molecular formula C27H50O2Si2 B077579 Silane, [[(3beta,20S)-pregn-5-ene-3,20-diyl]bis(oxy)]bis[trimethyl- CAS No. 13110-77-5

Silane, [[(3beta,20S)-pregn-5-ene-3,20-diyl]bis(oxy)]bis[trimethyl-

Cat. No. B077579
CAS RN: 13110-77-5
M. Wt: 462.9 g/mol
InChI Key: PXQKWIROLXRMAD-PAMFVNDTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Silane, [[(3beta,20S)-pregn-5-ene-3,20-diyl]bis(oxy)]bis[trimethyl-], commonly known as silane coupling agent, is a chemical compound used in various scientific research applications. It is a versatile compound that is used to improve the adhesion between two dissimilar materials, such as inorganic and organic substrates.

Mechanism Of Action

Silane coupling agent works by forming a covalent bond between the silane group and the substrate surface. The silane group contains a reactive functional group, which reacts with the substrate surface and forms a chemical bond. This chemical bond improves the adhesion between the two dissimilar materials and provides a strong interfacial bonding.

Biochemical And Physiological Effects

Silane coupling agent is generally considered safe for use in scientific research applications. It is a non-toxic compound and does not pose any significant health hazards. However, it is recommended to handle the compound with care and follow the necessary safety precautions.

Advantages And Limitations For Lab Experiments

The advantages of using silane coupling agent in lab experiments are its versatility, ease of use, and effectiveness in improving the adhesion between two dissimilar materials. However, the limitations of using silane coupling agent are its high cost and the need for specialized equipment and expertise for its synthesis and handling.

Future Directions

The future directions of silane coupling agent research are focused on the development of new and improved synthesis methods, the investigation of its potential applications in various fields, such as biomedicine and energy storage, and the optimization of its properties for specific applications.
Conclusion:
Silane coupling agent is a versatile compound that is widely used in various scientific research applications. Its ability to improve the adhesion between two dissimilar materials makes it an essential component in the preparation of composites, coatings, and adhesives. The future directions of silane coupling agent research are focused on the development of new and improved synthesis methods, the investigation of its potential applications in various fields, and the optimization of its properties for specific applications.

Synthesis Methods

Silane coupling agent can be synthesized by reacting a silane compound with a hydroxyl group-containing compound. The reaction takes place in the presence of a catalyst, which facilitates the reaction and increases the yield of the product. The most commonly used silane compounds for the synthesis of silane coupling agent are methoxytrimethylsilane, ethoxytrimethylsilane, and propyltrimethoxysilane.

Scientific Research Applications

Silane coupling agent is widely used in scientific research applications, such as in the synthesis of composites, coatings, and adhesives. It is also used in the modification of surfaces of various materials, such as glass, metals, and polymers. Silane coupling agent is a crucial component in the preparation of nanomaterials, as it helps in the dispersion of nanoparticles and improves their stability.

properties

CAS RN

13110-77-5

Product Name

Silane, [[(3beta,20S)-pregn-5-ene-3,20-diyl]bis(oxy)]bis[trimethyl-

Molecular Formula

C27H50O2Si2

Molecular Weight

462.9 g/mol

IUPAC Name

[(1S)-1-[(3S,8S,9S,10R,13S,14S,17S)-10,13-dimethyl-3-trimethylsilyloxy-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethoxy]-trimethylsilane

InChI

InChI=1S/C27H50O2Si2/c1-19(28-30(4,5)6)23-12-13-24-22-11-10-20-18-21(29-31(7,8)9)14-16-26(20,2)25(22)15-17-27(23,24)3/h10,19,21-25H,11-18H2,1-9H3/t19-,21-,22-,23+,24-,25-,26-,27+/m0/s1

InChI Key

PXQKWIROLXRMAD-PAMFVNDTSA-N

Isomeric SMILES

C[C@@H]([C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O[Si](C)(C)C)C)C)O[Si](C)(C)C

SMILES

CC(C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O[Si](C)(C)C)C)C)O[Si](C)(C)C

Canonical SMILES

CC(C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O[Si](C)(C)C)C)C)O[Si](C)(C)C

synonyms

(20S)-3β,20-Bis(trimethylsiloxy)pregn-5-ene

Origin of Product

United States

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